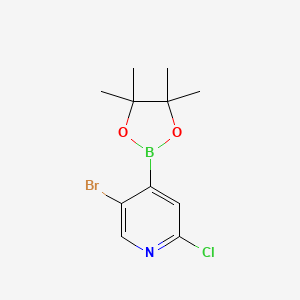

2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester

Descripción general

Descripción

“2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester” is a boronic acid derivative . Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Molecular Structure Analysis

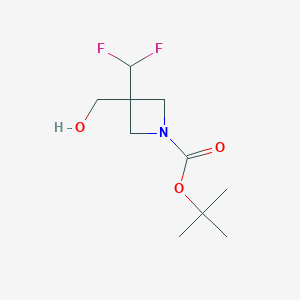

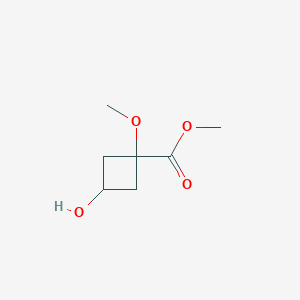

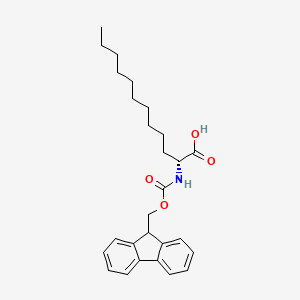

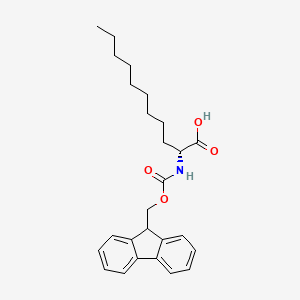

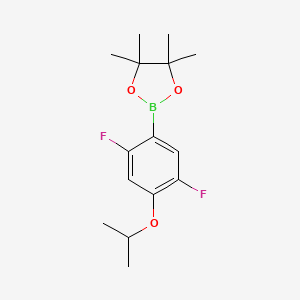

The molecular structure of “this compound” is represented by the InChI code1S/C15H21BF2O3/c1-10(2)18-11-7-8-12(13(17)9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 . This indicates that the molecule consists of carbon ©, hydrogen (H), boron (B), fluorine (F), and oxygen (O) atoms. Chemical Reactions Analysis

Boronic acids and their derivatives, including “this compound”, are commonly used in Suzuki-Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in organic synthesis .Aplicaciones Científicas De Investigación

Boronic Acid Derivatives in Biosensor Development

Boronic acid derivatives, such as phenylboronic acid (PBA) and its variants, have shown significant promise in the development of electrochemical biosensors. These compounds selectively bind to 1,2- and 1,3-diols to form negatively charged boronate esters in neutral aqueous media, which has been exploited to construct selective glucose sensors. PBA-modified electrodes have been extensively investigated for their potential in voltammetric and potentiometric glucose sensing, leveraging their selective binding properties for accurate and responsive glucose measurement. This application underscores the importance of boronic acid derivatives in advancing biosensor technologies, particularly for healthcare applications like diabetes management (Anzai, 2016).

Environmental Biodegradation of Fluorinated Compounds

The environmental impact and biodegradation of polyfluoroalkyl chemicals, which may include derivatives similar to the compound of interest, have been extensively reviewed. These studies highlight the microbial degradation pathways of fluorinated compounds, shedding light on the fate of such chemicals in the environment. Understanding the biodegradability and degradation mechanisms of fluorinated compounds, including those with boronic acid functionalities, is crucial for assessing their environmental impact and developing strategies for remediation and sustainable use (Liu & Avendaño, 2013).

Catalytic Applications and Polymer Chemistry

Boronic acid derivatives play a significant role in catalysis and polymer chemistry, offering pathways for creating environmentally friendly and sustainable materials. For instance, research into the catalytic routes for producing polyphenolic esters from biomass feedstocks highlights the potential of boronic acid derivatives in synthesizing valuable chemical compounds with a wide spectrum of activities, including anti-oxidative effects. This application not only supports the green chemistry movement but also opens up new avenues for utilizing renewable resources in chemical synthesis (Faggiano et al., 2022).

Mecanismo De Acción

Pharmacokinetics

Let’s explore the compound’s ADME properties:

Action Environment

Environmental factors influence its efficacy and stability:

Safety and Hazards

Direcciones Futuras

The use of boronic acids and their derivatives in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, continues to be a significant area of research . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in organic synthesis.

Propiedades

IUPAC Name |

2-(2,5-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BF2O3/c1-9(2)19-13-8-11(17)10(7-12(13)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOJYPIFZGUMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501130447 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2,5-difluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121514-52-9 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2,5-difluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2,5-difluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.